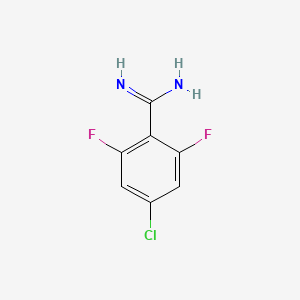

4-Chloro-2,6-difluorobenzimidamide

Description

4-Chloro-2,6-difluorobenzimidamide is a benzimidamide derivative featuring a chloro substituent at the 4-position and fluorine atoms at the 2- and 6-positions of the aromatic ring. Its halogen substituents influence electronic properties (e.g., electron-withdrawing effects) and steric profiles, which can modulate reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C7H5ClF2N2 |

|---|---|

Molecular Weight |

190.58 g/mol |

IUPAC Name |

4-chloro-2,6-difluorobenzenecarboximidamide |

InChI |

InChI=1S/C7H5ClF2N2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H3,11,12) |

InChI Key |

MUWBLXBEFUIUHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=N)N)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-difluorobenzimidamide typically involves the following steps:

Nitration: The starting material, 4-chloro-2,6-difluorobenzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Amidation: The amine group is converted to an imidamide group through a reaction with an appropriate amidating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of advanced catalysts, continuous flow reactors, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-difluorobenzimidamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2,6-difluorobenzimidamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.

Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a tool compound in biological assays to study enzyme inhibition and receptor binding.

Industrial Chemistry: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-difluorobenzimidamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes or bind to specific receptors, disrupting essential biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Chloro-2,6-dimethylbenzimidamide

- Structural Differences : Methyl groups replace fluorine at positions 2 and 5.

- Impact: Methyl groups are electron-donating, increasing electron density on the aromatic ring compared to fluorine’s electron-withdrawing effect. Higher lipophilicity (logP) due to methyl groups, favoring membrane permeability in biological systems.

4-Bromo-2,6-difluorobenzimidamide

- Structural Differences : Bromine replaces chlorine at position 3.

- Impact :

- Bromine’s larger atomic radius and polarizability may enhance halogen bonding in protein-ligand interactions.

- Increased molecular weight (Br: ~80 vs. Cl: ~35) could affect crystallization or solubility.

Functional Group Variations

N-(2-Chloro-6-fluorophenyl)-4-bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (Referenced in EP 3 532 474 B1) :

- Structural Differences : Benzamide core (vs. benzimidamide) with trifluoropropoxy and additional fluoro substituents.

- Impact :

- The amide group (-CONH-) is less basic than amidine, altering pH-dependent solubility.

- Trifluoropropoxy group increases lipophilicity and metabolic stability compared to the amidine group.

- Additional fluorine at position 5 may enhance oxidative stability but reduce π-π stacking interactions.

4-Chloro-2,6-dimethylphenol and 4-Iodo-2,6-dimethylphenol (Referenced in Journal of Environmental Analysis, 2023) :

- Context: These phenols are derivatization products used to quantify disinfectants.

- Comparison: The 2,6-disubstitution pattern in 4-chloro-2,6-difluorobenzimidamide mirrors the steric constraints seen in 4-chloro-2,6-dimethylphenol. Fluorine’s electronegativity may enhance resonance stabilization of the amidine group compared to methyl or iodine substituents.

Hypothetical Data Table: Comparative Properties

| Property | This compound | 4-Chloro-2,6-dimethylbenzimidamide | 4-Bromo-2,6-difluorobenzimidamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~205 | ~199 | ~249 |

| logP (Predicted) | 1.8 | 2.5 | 2.1 |

| pKa (Amidine Group) | ~10.5 | ~9.8 | ~10.3 |

| Halogen Bonding Potential | Moderate (Cl, F) | Low (Cl, CH₃) | High (Br, F) |

| Solubility in Water (mg/mL) | ~0.5 | ~0.2 | ~0.3 |

Research Implications and Gaps

- Synthetic Challenges : Fluorination at the 2- and 6-positions may require specialized reagents (e.g., DAST or Deoxo-Fluor), unlike methyl or bromo analogs.

- Biological Activity : The amidine group’s basicity could enhance interactions with nucleic acids or enzymes, differentiating it from benzamide derivatives .

- Analytical Methods : The chromatographic derivatization approach in could be adapted for quantifying halogenated benzimidamides in environmental samples.

Biological Activity

4-Chloro-2,6-difluorobenzimidamide is a compound that has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and possible mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : CHClFN

- Molecular Weight : 192.58 g/mol

- SMILES Notation : Fc1cc(Cl)cc(F)c1C(=O)N

This compound features a benzimidamide core with chlorine and fluorine substituents, which may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's effectiveness against Staphylococcus aureus , including methicillin-resistant strains (MRSA), suggests its potential as a lead compound for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate varying degrees of cytotoxic effects on different cell lines.

Table 2: Cytotoxic Effects on Cell Lines

The IC values suggest that while the compound exhibits cytotoxicity, it may be selectively toxic to certain cancer cell lines, indicating potential for further investigation in cancer therapeutics.

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that the compound may interfere with bacterial cell wall synthesis and disrupt cellular processes through reactive oxygen species (ROS) generation.

Case Study: Mechanism Exploration

In a study examining its action against MRSA, it was found that this compound inhibited biofilm formation and reduced staphyloxanthin production—critical for bacterial virulence—thereby enhancing the efficacy of existing antibiotics like oxacillin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.